

Spectroscopic Analysis of Methyl Dihydrojasmonate: A Technical Guide

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Compound of Interest

Compound Name: Methyl dihydrojasmonate

Cat. No.: B183056

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Introduction: **Methyl dihydrojasmonate** (MDJ), commonly known by trade names such as Hedione®, is a widely utilized aroma compound prized for its delicate, radiant jasmine and citrus fragrance.[1][2] With the chemical formula $C_{13}H_{22}O_3$ and a molecular weight of 226.31 g/mol, its structure consists of a cyclopentanone ring with two substituents: a pentyl group and a methyl acetate group.[3] As a critical ingredient in modern perfumery and a subject of interest in various chemical syntheses, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **methyl dihydrojasmonate**. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **methyl dihydrojasmonate**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented below were obtained in deuterated chloroform ($CDCl_3$).

¹H NMR Data

The ¹H NMR spectrum of **methyl dihydrojasmonate** displays characteristic signals corresponding to the protons in the pentyl chain, the cyclopentanone ring, and the methyl acetate moiety. While a fully resolved and assigned peak list is not consistently available across public literature, a representative dataset is summarized below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
3.71	s	3H	-OCH ₃ (Ester methyl protons)
2.70 - 2.31	m	4H	-CH ₂ -C=O, -CH-C=O
2.28 - 2.10	m	2H	-CH ₂ -COOCH ₃
1.92 - 1.61	m	4H	Ring -CH ₂ -
1.38 - 1.10	m	6H	Pentyl chain -CH ₂ -
0.93 - 0.83	m	3H	Pentyl chain -CH ₃

Table 1: ¹H NMR spectroscopic data for **Methyl Dihydrojasmonate** in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of cis and trans isomers, spectra can be complex. The following table represents a compilation of expected chemical shifts.

Chemical Shift (δ) ppm	Provisional Assignment
~219	C=O (Ketone on cyclopentanone ring)
~173	C=O (Ester)
~54	-CH- (Ring carbon attached to pentyl group)
~51	-OCH ₃ (Ester methyl carbon)
~48	-CH- (Ring carbon attached to acetate group)
~38	-CH ₂ - (Ring carbon)
~37	-CH ₂ -COOCH ₃
~32	-CH ₂ - (Pentyl chain)
~28	-CH ₂ - (Pentyl chain)
~27	-CH ₂ - (Ring carbon)
~25	-CH ₂ - (Pentyl chain)
~22	-CH ₂ - (Pentyl chain)
~14	-CH ₃ (Pentyl chain)

Table 2: Provisional ¹³C NMR chemical shifts for **Methyl Dihydrojasmonate** in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of **methyl dihydrojasmonate** is dominated by strong absorptions from its two carbonyl groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960 - 2870	Strong	C-H Aliphatic Stretch
~1736	Strong	C=O Ester Stretch
~1701	Strong	C=O Ketone Stretch (Cyclopentanone)
~1259	Strong	C-O Ester Stretch
~1181	Strong	C-O Stretch

Table 3: Key IR absorption bands for **Methyl Dihydrojasmonate**.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
226	Low	[M] ⁺ (Molecular Ion)
156	Moderate	[M - C ₅ H ₁₀] ⁺
153	Moderate	[M - CH ₂ COOCH ₃] ⁺
83	100 (Base Peak)	[C ₅ H ₇ O] ⁺

Table 4: Key fragments in the Electron Ionization (EI) Mass Spectrum of **Methyl Dihydrojasmonate**.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **methyl dihydrojasmonate** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
- Data Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra. Integrate the signals in the ^1H spectrum.

IR Spectroscopy (ATR-FTIR) Protocol

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent like isopropanol and allow it to dry completely.
- Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .
- Sample Application: Place a single drop of neat **methyl dihydrojasmonate** liquid directly onto the center of the ATR crystal.

- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Identify and label the significant absorption peaks.

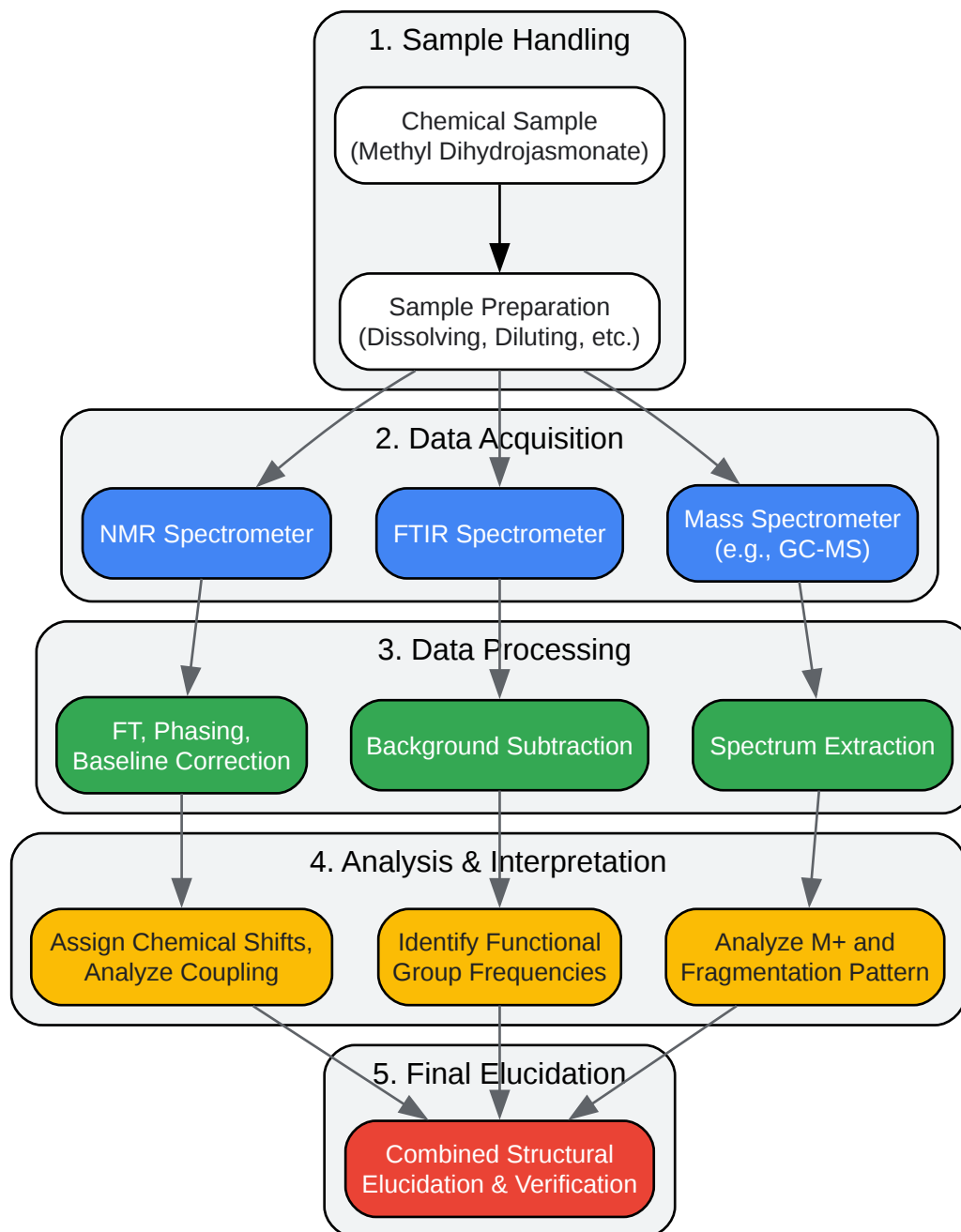
Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of **methyl dihydrojasmonate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:**
 - **Gas Chromatograph (GC):** Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the oven to ensure separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature and transfer line temperature (e.g., 250°C and 280°C, respectively).
 - **Mass Spectrometer (MS):** Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).
- **Data Acquisition:** Inject a small volume (e.g., 1 μL) of the prepared sample into the GC. The instrument will automatically acquire mass spectra across the entire chromatographic run.
- **Data Processing:** Identify the chromatographic peak corresponding to **methyl dihydrojasmonate**. Extract the mass spectrum for this peak. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **methyl dihydrojasmonate**.

General Workflow for Spectroscopic Analysis



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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

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